methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the benzothiazine dioxide class. Its structure features a 1,4-benzothiazine core substituted with a 5-chloro-2,4-dimethoxyphenyl group at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances stability and modulates electronic properties. Benzothiazine dioxides are pharmacologically significant, with documented roles in anti-inflammatory, antibacterial, and enzyme inhibition activities .
Properties
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO6S/c1-25-14-8-15(26-2)12(7-11(14)19)21-9-17(18(22)27-3)28(23,24)16-5-4-10(20)6-13(16)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKJPKEXXUSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the available literature on its biological activity, focusing on its potential therapeutic applications and mechanisms.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular weight of approximately 426.9 g/mol and features several functional groups that contribute to its biological activity.
Molecular Formula
Structural Features
The structure includes:
- Chlorine atom : Enhances lipophilicity and biological activity.
- Methoxy groups : Contribute to the electron-donating capacity, potentially increasing interaction with biological targets.
- Fluorine atom : Often associated with increased metabolic stability and bioactivity.
Antitumor Activity
Research indicates that compounds with similar thiazine structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. The presence of electron-donating groups like methoxy at strategic positions enhances this activity. A specific study reported IC50 values for related thiazole compounds against A-431 cells that were lower than those for doxorubicin, a standard chemotherapy drug .
Antibacterial Properties
Thiazine derivatives have also demonstrated antibacterial activity against various pathogens. Compounds exhibiting similar structures have shown effectiveness against Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
- Apoptosis induction : Some studies suggest activation of apoptotic pathways in cancer cells.
- Antimicrobial action : Disruption of cellular processes in bacteria leading to cell death.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives indicated that modifications in the phenyl ring significantly impacted their cytotoxicity against human glioblastoma cells (U251). The most active compounds had methoxy substitutions that improved their interaction with target proteins .
Case Study 2: Antibacterial Activity
In a comparative study, several thiazine derivatives were tested against clinical isolates of Staphylococcus aureus. The results showed that compounds with similar structural motifs displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzothiazine Dioxides
Key Observations
Substituent Effects on Activity :
- The target compound ’s 5-chloro-2,4-dimethoxyphenyl group introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding compared to simpler aryl substituents (e.g., 3-methoxyphenyl in ).
- Halogen Variations : The 6-fluoro substituent in the target compound contrasts with bromine in . Fluorine’s smaller size and higher electronegativity could improve metabolic stability and bioavailability compared to bromine .
Biological Activity Trends :
- Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide () demonstrates anti-inflammatory activity, suggesting that ester and alkoxy groups at positions 2–4 are critical for modulating cyclooxygenase (COX) inhibition. The target compound’s 2-carboxylate ester may similarly interact with enzymatic targets.
- Sulfonamide derivatives (e.g., ) exhibit diuretic effects, highlighting the role of sulfonamide groups in ion-channel interactions. The target compound lacks this moiety, implying divergent therapeutic applications.
Synthetic and Crystallographic Insights :
- Benzothiazine dioxides with electron-withdrawing groups (e.g., Cl, F) often require rigorous crystallization conditions, as seen in SHELX-refined structures . The target compound’s fluorine atom may influence crystal packing via C–F⋯π interactions, though this remains speculative without crystallographic data.
Methodological Considerations for Comparative Analysis
- Similarity Metrics : Computational methods for compound comparison (e.g., Tanimoto coefficients, pharmacophore mapping) must account for halogen electronegativity, steric effects, and hydrogen-bonding capacity . For example, replacing bromine with fluorine alters polar surface area and lipophilicity (logP), impacting drug-likeness.
- Limitations: The absence of explicit pharmacological data for the target compound necessitates reliance on analog extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
